molecular formula C15H26N2O B584403 Decarbonyl Ropinirole Dihydrochloride CAS No. 1346603-36-8

Decarbonyl Ropinirole Dihydrochloride

Cat. No.: B584403
CAS No.: 1346603-36-8
M. Wt: 250.386
InChI Key: ABJQCOIVVOLEKN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Decarbonyl Ropinirole Dihydrochloride involves several steps, starting with the preparation of Ropinirole. The decarbonylation process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Decarbonyl Ropinirole Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Comparison with Similar Compounds

Decarbonyl Ropinirole Dihydrochloride can be compared with other dopamine agonists such as:

    Pramipexole: Another non-ergoline dopamine agonist with a high affinity for D3 receptors.

    Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.

Properties

IUPAC Name

[2-amino-6-[2-(dipropylamino)ethyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(16)14(13)12-18/h5-7,18H,3-4,8-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJQCOIVVOLEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C(C(=CC=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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